molecular formula C11H13N3O2 B14300333 3-(1-Ethoxyethyl)-1,2,3-benzotriazin-4(3H)-one CAS No. 116470-68-9

3-(1-Ethoxyethyl)-1,2,3-benzotriazin-4(3H)-one

Katalognummer: B14300333
CAS-Nummer: 116470-68-9
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: YTARTKCBUDSNBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Ethoxyethyl)-1,2,3-benzotriazin-4(3H)-one is an organic compound that belongs to the class of benzotriazinones This compound is characterized by a benzotriazine ring system with an ethoxyethyl substituent at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethoxyethyl)-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of benzotriazinone derivatives with ethoxyethylating agents. One common method is the reaction of 1,2,3-benzotriazin-4(3H)-one with ethoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Ethoxyethyl)-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzotriazinones, while substitution reactions can produce a variety of functionalized benzotriazinone derivatives .

Wissenschaftliche Forschungsanwendungen

3-(1-Ethoxyethyl)-1,2,3-benzotriazin-4(3H)-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(1-Ethoxyethyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The ethoxyethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,3-Benzotriazin-4(3H)-one: The parent compound without the ethoxyethyl substituent.

    3-(1-Methoxyethyl)-1,2,3-benzotriazin-4(3H)-one: A similar compound with a methoxyethyl group instead of an ethoxyethyl group.

    3-(1-Propoxyethyl)-1,2,3-benzotriazin-4(3H)-one: A related compound with a propoxyethyl group.

Uniqueness

3-(1-Ethoxyethyl)-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of the ethoxyethyl group, which can influence its chemical reactivity and biological activity. This substituent can enhance the compound’s solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

116470-68-9

Molekularformel

C11H13N3O2

Molekulargewicht

219.24 g/mol

IUPAC-Name

3-(1-ethoxyethyl)-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C11H13N3O2/c1-3-16-8(2)14-11(15)9-6-4-5-7-10(9)12-13-14/h4-8H,3H2,1-2H3

InChI-Schlüssel

YTARTKCBUDSNBM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C)N1C(=O)C2=CC=CC=C2N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.